(E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
The compound "(E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide" is a hybrid molecule featuring a thiophene-thiazole core linked to a 3,4,5-trimethoxyphenyl acrylamide moiety. Its synthesis likely involves condensation reactions between a thiophene-thiazole precursor and a trimethoxyphenyl acrylamide intermediate, analogous to methods reported for structurally related compounds (e.g., thiazolidinones and thiophene carboxamides) . The thiazole and thiophene rings are known for their pharmacological relevance, while the 3,4,5-trimethoxyphenyl group is associated with enhanced bioactivity due to its electron-donating and hydrophobic properties .
Properties
IUPAC Name |
(E)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-13-18(29-21(23-13)17-6-5-9-28-17)12-22-19(24)8-7-14-10-15(25-2)20(27-4)16(11-14)26-3/h5-11H,12H2,1-4H3,(H,22,24)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRXQXGODOQNCU-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.42 g/mol. It features a thiazole ring substituted with thiophene and an acrylamide moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : The thiazole core is synthesized through cyclization reactions involving thiophene derivatives.
- Acrylamide Formation : The acrylamide side chain is introduced via condensation reactions with appropriate amines.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Tubulin Polymerization : Studies have shown that related thiazole derivatives inhibit tubulin polymerization, which is crucial for cancer cell mitosis. For example, a series of thiazole compounds demonstrated IC50 values in the range of 1.5–2.7 µM against tubulin assembly .
| Compound | Tubulin Assembly IC50 (µM) | Colchicine Binding (%) |
|---|---|---|
| 3a | 1.6 ± 0.2 | 78 ± 6 |
| 3b | 1.5 ± 0.2 | 77 ± 4 |
| 3c | 2.7 ± 0.2 | 45 ± 6 |
These findings suggest that the compound may act as an antimitotic agent by disrupting microtubule dynamics.
Anti-inflammatory Activity
Thiazole derivatives have also been studied for their anti-inflammatory effects. Some compounds have shown the ability to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are involved in inflammatory processes . This suggests that this compound may possess similar anti-inflammatory properties.
The proposed mechanism for the anticancer activity includes:
- Induction of Apoptosis : Related compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways involving caspase activation .
- Inhibition of Endothelial Cell Migration : Compounds have demonstrated the ability to reduce endothelial cell migration and disrupt capillary-like tube formation at noncytotoxic concentrations, indicating potential antivascular activity .
Case Studies
In vivo studies using xenograft models have shown that thiazole-based compounds significantly inhibit tumor growth without causing severe toxicity . For instance, compound 3b reduced tumor size in HT-29 xenografts in nude mice, suggesting a promising therapeutic potential.
Scientific Research Applications
Anticancer Properties
Numerous studies have indicated that compounds containing thiazole and acrylamide structures exhibit potent anticancer properties. The mechanism of action often involves the inhibition of cancer cell proliferation and induction of apoptosis through various signaling pathways.
Case Study 1: Antitumor Activity
A study highlighted the efficacy of thiazole derivatives against human cancer cell lines. The compound exhibited IC50 values in the low micromolar range against several types of cancer cells, including breast and colon cancer lines. This suggests that the structural features contribute significantly to its cytotoxic effects .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against a broad spectrum of pathogens.
Case Study 2: Antimicrobial Efficacy
Research has shown that related compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably low, indicating strong potential for therapeutic applications in treating infections .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 10 | |
| Similar Thiazole Derivative | Escherichia coli | 15 | |
| Similar Thiazole Derivative | Pseudomonas aeruginosa | 20 |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents but limited water solubility, which may affect its bioavailability. Toxicity studies on related thiazole derivatives suggest low toxicity to normal human cells while maintaining high efficacy against cancer cells, making them promising candidates for further development .
Comparison with Similar Compounds
Structural Features
The compound’s core structure and substituents were compared to five key analogs (Table 1).
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Core Diversity: The target compound’s thiophene-thiazole-acrylamide core differs from thiazolidinones (e.g., Compounds 9–11) and thiophene-carboxamides (e.g., Compound 5) .
- Substituent Impact : The 3,4,5-trimethoxyphenyl group in the target compound may mimic nitro or chloro substituents in analogs (e.g., ), which are linked to improved bioactivity .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer: The synthesis can be optimized by adjusting reaction conditions such as solvent systems (e.g., using ethyl acetate/petroleum ether mixtures for crystallization), temperature control (e.g., ice-cooled DMF for coupling reactions), and catalyst selection (e.g., EDCI for amide bond formation). Purification via column chromatography with gradient elution is critical to isolate the product from by-products. Monitoring reaction progress using TLC and validating purity via melting point analysis and elemental composition (C, H, N) ensures reproducibility .
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR spectroscopy confirm proton and carbon environments, especially the acrylamide double bond (E-configuration) and substitution patterns on thiophene/thiazole rings.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., acrylamide C=O stretch at ~1650 cm).
- HPLC: Assesses purity (>95%) and detects trace impurities .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or phosphatases due to the thiazole and trimethoxyphenyl motifs, which are common in kinase inhibitors.
- Cytotoxicity Screening: Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess antiproliferative effects.
- Receptor Binding Studies: Radioligand displacement assays for receptors targeted by similar acrylamide derivatives (e.g., estrogen or dopamine receptors) .
Advanced Research Questions
Q. How does the compound’s structure influence its interaction with biological targets?
- Methodological Answer:
- Thiophene/Thiazole Rings: Participate in π-π stacking with aromatic residues (e.g., tyrosine in enzyme active sites).
- Trimethoxyphenyl Group: Enhances lipophilicity and may mimic trimethoxybenzene moieties in tubulin inhibitors (e.g., combretastatin analogs).
- Acrylamide Linker: Forms covalent bonds with cysteine residues in target proteins (confirmed via Michael addition reactivity assays).
- SAR Studies: Systematically modify substituents (e.g., methyl on thiazole, methoxy groups) to map activity trends .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer:
- Dose-Response Curves: Perform IC determinations under standardized conditions (pH, serum concentration) to account for assay variability.
- Off-Target Profiling: Use proteome-wide affinity pull-down assays to identify non-specific binding.
- Metabolic Stability Tests: Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. What computational strategies predict its binding modes and pharmacokinetic properties?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., tubulin, kinases).
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER).
- ADMET Prediction: Tools like SwissADME predict bioavailability, BBB penetration, and CYP450 interactions based on logP, PSA, and H-bond donors .
Q. How can its stability under physiological conditions be systematically evaluated?
- Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Light Sensitivity: Expose to UV-Vis light and track photodegradation products with LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
